N-Dodecanoyl-NBD-lactosylceramide
Description
Historical Context of Fluorescent Lipid Analogs in Cellular Biology
The study of lipids and their intricate roles within the cell has been revolutionized by the development of fluorescent lipid analogs. These powerful tools allow for the direct visualization of lipid trafficking and organization in living cells, providing insights that were previously unattainable. The use of fluorescent molecules to tag lipids emerged as a key technique in the latter half of the 20th century, with early work focusing on the synthesis and application of various fluorescent probes. broadpharm.comrug.nl
One of the most widely used fluorophores has been the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group. nih.gov Its small size and sensitivity to the polarity of its environment make it an ideal label for lipids. researchgate.net When attached to a lipid, the NBD group's fluorescence properties change depending on its location within the cell membrane, providing information about the lipid's environment. researchgate.net The development of NBD-labeled lipids, including analogs of major phospholipid classes, paved the way for detailed studies of membrane structure and dynamics. nih.gov These probes have been instrumental in elucidating the complex pathways of lipid metabolism and transport within cellular organelles. nih.gov
Biological Significance of Lactosylceramide (B164483) in Eukaryotic Systems
Lactosylceramide (LacCer), a glycosphingolipid, is a key intermediate in the biosynthesis of a vast array of more complex glycosphingolipids, including gangliosides and sulfatides. lipotype.comwikipedia.orgencyclopedia.pub It is composed of a ceramide backbone linked to a lactose (B1674315) molecule. lipotype.com While present in most tissues in small amounts, LacCer plays a significant role in various cellular processes. wikipedia.org
Found enriched in lipid rafts, which are specialized microdomains of the plasma membrane, LacCer is believed to contribute to the stability of these rafts and the activation of receptors within them. lipotype.com It also functions as a pattern recognition receptor, capable of binding to a variety of pathogenic bacteria. lipotype.comoup.com Furthermore, LacCer is implicated in signaling pathways that can initiate apoptosis (programmed cell death). lipotype.com The synthesis of lactosylceramide occurs in the lumen of the Golgi apparatus, a central organelle for sorting and modifying lipids and proteins. wikipedia.orgnih.govnih.gov
Rationale for N-Dodecanoyl-NBD-lactosylceramide as a Molecular Tool in Lipidomics and Cell Biology
This compound is a fluorescent analog of the naturally occurring lactosylceramide. caymanchem.combiomol.com In this molecule, the NBD fluorophore is attached to a dodecanoyl (C12) fatty acid chain, which is then linked to the sphingosine (B13886) base of lactosylceramide. This specific design makes it a valuable tool for several reasons:
Mimics Natural Lipid Behavior: The structure of this compound allows it to be incorporated into cellular membranes and metabolized in a manner similar to its endogenous counterpart. medchemexpress.com This mimicry is crucial for studying the authentic trafficking pathways of lactosylceramide.
Fluorescence for Visualization: The NBD group provides a fluorescent signal that can be detected using fluorescence microscopy, enabling researchers to visualize the real-time movement and localization of the probe within living cells. nih.gov
Investigating Lipid Trafficking: By tracking the movement of this compound, scientists can gain insights into the mechanisms of lipid sorting, transport between organelles like the Golgi apparatus and the plasma membrane, and the dynamics of endocytosis. nih.govresearchgate.net
Studying Lipid-Protein Interactions: The probe can be used to investigate how lactosylceramide interacts with other molecules, such as proteins within lipid rafts, which is essential for understanding its role in signal transduction. researchgate.net
The combination of its biological relevance and fluorescent properties makes this compound an indispensable tool for dissecting the complex world of lipid biology.
Properties
Molecular Formula |
C48H81N5O16 |
|---|---|
Molecular Weight |
984 |
Appearance |
Unit:1mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-Dodecanoyl-NBD-beta-D-lactosylsphingosine; N-C12:0-NBD-beta-D-Lactosylsphingosine; N-C12:0-NBD-Lactosylceramide |
Origin of Product |
United States |
Methodological Frameworks and Advanced Experimental Approaches for N Dodecanoyl Nbd Lactosylceramide Studies
Cellular Incorporation and Labeling Techniques
The initial and crucial step in studying N-Dodecanoyl-NBD-lactosylceramide is its effective introduction into cells. The choice of delivery method is paramount as it can significantly influence the subsequent observations and interpretations of the lipid's behavior.
BSA-Complexed Delivery Strategies for this compound
To facilitate the delivery of lipophilic probes like this compound into aqueous cellular environments, they are often complexed with bovine serum albumin (BSA). fishersci.comthermofisher.com This strategy circumvents the need for organic solvents to dissolve the lipid, as the BSA-complexed probe can be directly dissolved in aqueous solutions. fishersci.com This method is widely used for studying the mechanisms of sphingolipid transport and metabolism. fishersci.comthermofisher.comthermofisher.com The BSA acts as a carrier, preventing the aggregation of the lipid in the culture medium and promoting its interaction with the plasma membrane for subsequent cellular uptake.
For instance, green-fluorescent BODIPY™ FL C5-lactosylceramide complexed to BSA is a common tool for investigating sphingolipid transport. fishersci.comthermofisher.com Similarly, NBD C6-ceramide, another sphingolipid analog, is also frequently complexed with BSA to study its transport and as a selective stain for the Golgi apparatus. thermofisher.com
Direct Incubation Protocols for Live and Fixed Cell Staining
Direct incubation is a straightforward method for labeling both live and fixed cells with this compound.
Live Cell Staining: In live-cell imaging, cells are typically incubated with the NBD-labeled lipid for a specific duration to allow for its internalization. nih.govnih.gov Following incubation, a "back-exchange" procedure with a BSA solution is often performed. nih.gov This step is crucial for removing any lipid molecules that remain on the outer leaflet of the plasma membrane, ensuring that the observed fluorescence originates solely from internalized lipids. nih.gov This technique allows for the real-time tracking of the lipid as it moves through various intracellular compartments. nih.govnih.gov
Fixed Cell Staining: For fixed-cell studies, cells are first treated with a fixative and permeabilizing agent. thermofisher.com After fixation and permeabilization, the cells are washed and then incubated with the fluorescent probe. thermofisher.com For example, a common protocol involves washing cells with phosphate-buffered saline (PBS) and then adding the staining solution. thermofisher.comnih.gov After a short incubation period, the cells are ready for imaging. thermofisher.com This method provides a snapshot of the lipid's distribution at a specific point in time.
Quantitative and Qualitative Fluorescence Microscopy Applications
Fluorescence microscopy is the cornerstone for visualizing and analyzing the behavior of this compound within cells. A variety of advanced microscopy techniques are employed to gain both qualitative and quantitative insights into its subcellular localization and trafficking dynamics.
Confocal Fluorescence Microscopy for Subcellular Compartmentalization of this compound
Confocal fluorescence microscopy is a powerful tool for obtaining high-resolution, three-dimensional images of this compound distribution within cells. nih.govnih.gov This technique eliminates out-of-focus fluorescence, allowing for the precise localization of the probe to specific organelles. nih.govnih.gov
Research has shown that after internalization, NBD-labeled lactosylceramide (B164483) is transported along the endosomal/lysosomal route in human colon adenocarcinoma HT29 cells. rug.nl The synthesis of lactosylceramide itself occurs in the lumen of the Golgi apparatus. nih.govnih.gov By co-localizing the NBD fluorescence with known organelle markers, researchers can definitively identify the compartments where the lipid accumulates. For example, studies have used fluorescently labeled ceramide as a Golgi complex marker to demonstrate the transport of other NBD-sphingolipids to this organelle. rug.nl
Live-Cell Imaging for Tracking Intracellular Trafficking Dynamics
Live-cell imaging allows for the real-time visualization of the dynamic processes of this compound transport within the cell. nih.govnih.govsemanticscholar.org This approach provides crucial information on the kinetics and pathways of lipid movement. semanticscholar.org
By capturing time-lapse sequences of fluorescently labeled cells, researchers can track the movement of the NBD-lactosylceramide from the plasma membrane to its final destination within the cell. These studies have been instrumental in understanding how different sphingolipids are sorted and directed to various intracellular locations. rug.nl For instance, live-cell imaging has revealed that while some NBD-sphingolipids are transported to the Golgi apparatus, others, like NBD-lactosylceramide, are directed along the endocytic pathway. rug.nl This technique is also valuable for investigating how factors like nanoparticle properties can influence intracellular trafficking kinetics. semanticscholar.org
Total Internal Reflection Fluorescence (TIRF) Microscopy in Membrane Mimics for this compound Localization
Total Internal Reflection Fluorescence (TIRF) microscopy is a specialized technique that selectively excites fluorophores in a very thin region near the coverslip, typically within 100 nanometers. This makes it an ideal tool for studying the localization and behavior of this compound within or near the plasma membrane and in artificial membrane systems.
In the context of membrane mimics, such as giant unilamellar vesicles (GUVs), TIRF microscopy can provide detailed information about how this compound interacts with and distributes within a lipid bilayer. nih.govmdpi.comrsc.org GUVs are cell-sized model membranes that allow for the study of lipid-protein interactions and membrane dynamics in a controlled environment. nih.govmdpi.com By incorporating this compound into GUVs, researchers can use TIRF to visualize its partitioning into different lipid domains and its interaction with other membrane components. researchgate.netresearchgate.net This approach helps to elucidate the fundamental physicochemical principles governing the behavior of this important glycosphingolipid in a membrane context. mdpi.comresearchgate.net
Spectroscopic and Chromatographic Analysis of NBD-Labeled Lipids
The intrinsic fluorescence of the nitrobenzoxadiazole (NBD) group attached to lactosylceramide provides a powerful tool for its detection and quantification. This property is exploited in various spectroscopic and chromatographic methods to study the metabolism and distribution of NBD-labeled lipids within cellular systems.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for NBD-Sphingolipid Metabolism Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a cornerstone technique for analyzing the metabolism of NBD-sphingolipids. nih.govresearchgate.net This method offers high sensitivity and reproducibility for the separation and quantification of various NBD-labeled metabolites. researchgate.net In a typical application, cells are incubated with an NBD-labeled substrate, and the resulting lipid metabolites are extracted. The extract is then injected into an HPLC system, where the different lipid species are separated based on their physicochemical properties, such as polarity, as they pass through a chromatography column. nih.govresearchgate.net
The separated NBD-labeled lipids are then detected by a fluorescence detector set to the specific excitation and emission wavelengths of the NBD fluorophore, which are typically around 467 nm for excitation and 530 nm for emission. nih.gov This allows for the creation of a chromatogram where each peak corresponds to a different NBD-labeled metabolite. nih.gov By comparing the retention times of the peaks in the sample to those of known standards, researchers can identify the metabolites formed. Furthermore, the area under each peak is proportional to the amount of the corresponding metabolite, enabling quantitative analysis of sphingolipid metabolism. nih.gov
A key advantage of HPLC with fluorescence detection is its ability to resolve and quantify a wide range of NBD-sphingolipids in a single run, providing a detailed snapshot of the metabolic pathways involved. researchgate.net This method has been successfully used to measure the activity of enzymes such as glucosylceramide synthase and lactosylceramide synthase. researchgate.net
| Parameter | Typical Value/Range | Reference |
| Excitation Wavelength | ~467 nm | nih.gov |
| Emission Wavelength | ~530 nm | nih.gov |
| Application | Analysis of GM3 synthase reaction | nih.gov |
Thin-Layer Chromatography (TLC) for Separation and Identification of NBD-Labeled Metabolites
Thin-Layer Chromatography (TLC) is a widely used, cost-effective, and straightforward method for the separation and identification of NBD-labeled metabolites. researchgate.netanalyticaltoxicology.comnih.gov This technique separates lipids based on their differential partitioning between a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel on a plate) and a mobile phase (a solvent system). hplc.sknih.gov
In a typical TLC-based assay, cellular lipids, including the NBD-labeled metabolites, are extracted and spotted onto a TLC plate. researchgate.netnih.gov The plate is then placed in a developing chamber containing a specific solvent mixture. As the solvent moves up the plate by capillary action, it carries the lipids with it at different rates depending on their polarity and interaction with the stationary phase. nih.gov Less polar lipids move further up the plate, while more polar lipids remain closer to the origin. nih.gov
After development, the separated NBD-labeled lipids can be visualized under UV light due to the fluorescent NBD tag. nih.gov The identity of the metabolites can be determined by comparing their migration distance (Rf value) to that of known standards run on the same plate. hplc.sk For quantitative analysis, the fluorescent spots can be scraped from the plate and the lipid extracted for measurement by a fluorometer, or the plate can be scanned using a densitometer to measure the intensity of the fluorescence. nih.govnih.govresearchgate.net TLC is particularly useful for screening purposes and can be used to monitor the conversion of NBD-ceramide to NBD-glucosylceramide, providing a measure of glucosylceramide synthase activity. researchgate.netnih.gov
| Feature | Description | Reference |
| Principle | Separation based on polarity and partitioning between stationary and mobile phases. | nih.govhplc.sknih.gov |
| Visualization | Fluorescent spots are visualized under UV light. | nih.gov |
| Quantification | Densitometry of fluorescent spots or extraction and fluorometry. | nih.govnih.govresearchgate.net |
| Application | Separation of NBD-ceramide from NBD-glucosylceramide to measure enzyme activity. | researchgate.netnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for NBD-Labeled Lipid Species Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the comprehensive analysis and quantification of lipid species, including NBD-labeled lipids. mdpi.comnih.govnih.govnih.govnih.govresearchgate.net This powerful method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govnih.gov
In an LC-MS/MS analysis, the lipid extract is first separated by an LC system, similar to HPLC. nih.gov The eluting compounds are then introduced into the mass spectrometer, where they are ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the lipid. nih.gov In the tandem mass spectrometry (MS/MS) mode, specific ions are selected and fragmented, and the resulting fragment ions are analyzed. nih.gov This fragmentation pattern provides detailed structural information, allowing for the confident identification of the lipid species. nih.gov
LC-MS/MS offers several advantages for the analysis of NBD-labeled lipids. Its high sensitivity allows for the detection of low-abundance lipid species, and its high specificity enables the differentiation of structurally similar lipids. nih.govnih.gov The ability to perform quantitative analysis with high accuracy and precision makes it a valuable tool for studying the subtle changes in lipid metabolism that occur in various physiological and pathological conditions. nih.gov While traditional methods often rely on radiolabeled or fluorescently tagged substrates, LC-MS/MS can also be used with stable isotope-labeled substrates, such as deuterated glucosylceramide, providing a non-radioactive alternative for measuring enzyme activities like lactosylceramide synthase. mdpi.com
| Advantage | Description | Reference |
| High Sensitivity | Enables the detection of low-abundance lipid species. | nih.govnih.gov |
| High Specificity | Allows for the differentiation of structurally similar lipids and provides detailed structural information. | nih.govnih.gov |
| Quantitative Accuracy | Provides precise and accurate quantification of lipid species. | nih.gov |
| Versatility | Can be used with various labeled and unlabeled lipid species. | mdpi.com |
Enzymatic Assay Development Utilizing this compound
This compound and other NBD-labeled sphingolipids are invaluable tools for the development of enzymatic assays. Their fluorescent properties allow for continuous and sensitive monitoring of enzyme activity, facilitating the study of enzymes involved in glycosphingolipid metabolism.
Fluorometric Principles in Lactosylceramide Synthase Assays
Fluorometric assays for lactosylceramide synthase utilize NBD-labeled precursors, such as NBD-glucosylceramide, as substrates. mdpi.com The fundamental principle of these assays is the detection of a change in the fluorescence signal as the enzyme catalyzes the conversion of the substrate into the product. mdpi.com Lactosylceramide synthase, also known as UDP-galactose:glucosylceramide galactosyltransferase, transfers a galactose molecule from a donor substrate (UDP-galactose) to the acceptor substrate (glucosylceramide) to form lactosylceramide. nih.gov
When an NBD-labeled glucosylceramide is used as the acceptor substrate, the enzymatic reaction produces NBD-lactosylceramide. mdpi.com The product, NBD-lactosylceramide, can be separated from the unreacted substrate using chromatographic techniques like HPLC or TLC. researchgate.netmdpi.com The amount of product formed over time, which is directly proportional to the enzyme's activity, is then quantified by measuring the fluorescence of the NBD-lactosylceramide. nih.gov
The sensitivity of fluorescence detection allows for the measurement of low levels of enzyme activity, making it possible to study enzyme kinetics and to screen for inhibitors or activators of lactosylceramide synthase. nih.govresearchgate.net The use of a fluorescent substrate provides a safer and often more convenient alternative to traditional radiochemical assays. nih.gov
Quantification of Glycosylceramide Metabolism Enzyme Activities with NBD-Labeled Substrates
NBD-labeled substrates are widely employed to quantify the activities of various enzymes involved in glycosylceramide metabolism. researchgate.netnih.govnih.govnih.gov These assays are based on the principle of incubating the enzyme source (e.g., cell lysates or purified enzyme) with a specific NBD-labeled substrate and then measuring the rate of formation of the NBD-labeled product.
For instance, the activity of glucosylceramide synthase can be determined by incubating cell extracts with NBD-ceramide and UDP-glucose. researchgate.net The enzyme transfers glucose to NBD-ceramide, forming NBD-glucosylceramide. The product is then separated from the substrate by TLC or HPLC and quantified by fluorescence detection. nih.govresearchgate.net Similarly, the activity of other glycosyltransferases and hydrolases in the sphingolipid pathway can be assayed using the appropriate NBD-labeled substrates. nih.gov
The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of an enzyme can be determined by measuring the initial reaction rates at various substrate concentrations. nih.gov These kinetic parameters provide valuable insights into the enzyme's catalytic efficiency and its affinity for the substrate. The use of NBD-labeled substrates in a microplate format can also facilitate high-throughput screening of potential enzyme inhibitors. researchgate.net
| Enzyme | NBD-Labeled Substrate | Product Measured | Analytical Method | Reference |
| Glucosylceramide Synthase | NBD-C6-Ceramide | NBD-C6-Glucosylceramide | TLC, HPLC | researchgate.netnih.govresearchgate.net |
| Lactosylceramide Synthase | NBD-Glucosylceramide | NBD-Lactosylceramide | HPLC | researchgate.netmdpi.com |
| Ceramide Synthase | NBD-Sphinganine | NBD-Ceramide | TLC, SPE | nih.govnih.govresearchgate.netnih.gov |
| GM3 Synthase | NBD-Alkyl Lactoside | NBD-GM3 | HPLC | nih.gov |
Applications of N Dodecanoyl Nbd Lactosylceramide in Investigating Cellular Lipid Homeostasis and Trafficking
Tracing Sphingolipid Metabolic Pathways
Fluorescent analogs of natural lipids, such as N-Dodecanoyl-NBD-lactosylceramide, have become indispensable in elucidating the intricate steps of sphingolipid metabolism. By introducing these probes into cells, scientists can monitor their journey through various organelles and their conversion into other lipid species.
Elucidation of Golgi Apparatus Sphingolipid Flux using NBD-Ceramide Analogs
The Golgi apparatus is a central hub for the synthesis and sorting of sphingolipids. Fluorescent ceramide analogs, which are precursors to this compound, are instrumental in studying the flow of these lipids through the Golgi. When cells are incubated with NBD-ceramide, it is rapidly taken up and accumulates in the Golgi complex. nih.govaatbio.com This accumulation allows for the direct observation of its subsequent metabolic fate.
Within the Golgi, NBD-ceramide serves as a substrate for various enzymes, leading to the production of fluorescently labeled sphingomyelin (B164518) and glucosylceramide. medchemexpress.com By quantifying the conversion of NBD-ceramide to these products, researchers can measure the activities of key Golgi-resident enzymes like sphingomyelin synthase and glucosylceramide synthase. nih.gov This approach provides a dynamic view of the metabolic flux within this critical organelle, revealing how cells regulate the balance of different sphingolipid species. nih.gov
Monitoring the Conversion of N-Dodecanoyl-NBD-ceramide to NBD-Hexosylceramides
Following its synthesis in the Golgi, N-Dodecanoyl-NBD-ceramide can be further modified. One of the key metabolic pathways is its conversion to more complex glycosphingolipids, including NBD-lactosylceramide and other NBD-hexosylceramides. Lactosylceramide (B164483) itself is a crucial precursor for the synthesis of a wide array of complex glycosphingolipids. nih.govencyclopedia.pub
By using N-Dodecanoyl-NBD-ceramide as a starting material, researchers can track its conversion to NBD-glucosylceramide and subsequently to NBD-lactosylceramide by lactosylceramide synthase. nih.gov This allows for the investigation of the enzymes and transport mechanisms involved in the elongation of the glycan chain of glycosphingolipids. The ability to monitor this conversion in real-time provides a powerful tool to understand how cells build complex glycolipids and how this process is regulated.
Assessing Glucosylceramide Synthase Activity and Glucosylceramide Transport
Glucosylceramide synthase (GCS) is a pivotal enzyme that catalyzes the first step in the synthesis of most glycosphingolipids by transferring a glucose molecule to ceramide. nih.gov The activity of GCS can be assessed using NBD-ceramide analogs. In a cellular context, the rate of formation of NBD-glucosylceramide from NBD-ceramide provides a direct measure of GCS activity. nih.gov
This method has been used to study the regulation of GCS under various conditions and to screen for inhibitors of this enzyme. nih.gov Furthermore, once synthesized, the fluorescent NBD-glucosylceramide can be tracked as it moves from its site of synthesis in the Golgi to other cellular destinations, providing insights into the mechanisms of glucosylceramide transport.
Analysis of Intracellular Lipid Sorting and Organelle Localization
The distinct fluorescent signal of this compound allows for precise visualization of its location within the cell, offering a window into the complex processes of lipid sorting and organelle dynamics.
Visualization of Golgi Complex Staining as a Fluorescent Structural Marker
NBD-ceramide and its derivatives, including this compound, are widely used as fluorescent markers for the Golgi apparatus. aatbio.commedchemexpress.com When introduced to living or fixed cells, these lipid analogs selectively accumulate in the Golgi complex, highlighting its characteristic stacked cisternal structure. aatbio.com This specific staining allows researchers to study the morphology and dynamics of the Golgi in response to various cellular signals and experimental perturbations.
The staining protocol typically involves incubating cells with a BSA-complexed form of the NBD-ceramide analog, which facilitates its delivery to the cells. aatbio.com The resulting fluorescently labeled Golgi can then be imaged using fluorescence microscopy, providing a clear and detailed view of this essential organelle.
Endocytic and Exocytic Routing of NBD-Labeled Glycosphingolipids
NBD-labeled glycosphingolipids, including fluorescent analogs of lactosylceramide, are valuable tools for tracing the pathways of endocytosis and exocytosis. nih.gov Once inserted into the plasma membrane, these lipids can be internalized by the cell through endocytic vesicles.
Research has shown that different NBD-labeled sphingolipids can be sorted into distinct intracellular pathways. For instance, a study comparing fluorescent analogs of sphingomyelin and lactosylceramide found that they were internalized into a punctate pattern, a process that was dependent on temperature and energy. researchgate.net This suggests that these lipids are taken up via an active endocytic process. By following the intracellular journey of NBD-lactosylceramide, researchers can investigate the machinery involved in its sorting to various endosomal compartments and its potential recycling back to the plasma membrane. This provides crucial information on how cells maintain the specific lipid composition of their different membranes.
Lysosomal Accumulation and Degradation Patterns of NBD-Lactosylceramide
The fluorescently labeled glycosphingolipid, this compound (C12-NBD-LacCer), and its shorter-chain analog, C6-NBD-lactosylceramide, serve as vital tools for visualizing the trafficking of glycosphingolipids through the endocytic pathway to their ultimate destination for catabolism: the lysosome. Studies have shown that after insertion into the plasma membrane, NBD-lactosylceramide is internalized and processed along the endosomal/lysosomal route. rug.nl This pathway is critical for the breakdown of complex lipids into simpler, reusable components.
The degradation of sphingolipids, including lactosylceramide, is a complex process that occurs within the acidic environment of the lysosomes. nih.govnih.gov Membrane segments containing these lipids are transported to lysosomes through the endocytic vesicular flow, moving from early to late endosomes. nih.gov However, disruptions in this catabolic pathway can lead to the accumulation of lipids, a hallmark of a class of genetic disorders known as lysosomal storage diseases (LSDs). nih.govnih.gov
Conversely, in other LSDs like Gaucher and Krabbe diseases, the levels of lactosylceramide in storage macrophages can be significantly lower than in control cells. nih.gov This highlights the complexity of lipid homeostasis and how different primary storage defects can have varied secondary effects on the metabolism of other lipids like lactosylceramide. The study of NBD-lactosylceramide provides a dynamic view of these pathways, allowing researchers to observe how cellular trafficking and degradation are altered in pathological states.
Table 1: Lactosylceramide Accumulation in Various Lysosomal Storage Disorders
| Disorder | Lactosylceramide Accumulation Status | Affected Cell Types (Examples) | Reference |
|---|---|---|---|
| Niemann-Pick Disease (A, B, C) | Increased | Storage cells, Neurons | nih.gov |
| GM1 Gangliosidosis | Increased | Storage cells | nih.gov |
| Acid Lipase Deficiency | Increased | Storage cells | nih.gov |
| Mucopolysaccharidoses | Increased | Storage cells | nih.gov |
| Gaucher Disease | Decreased or Absent | Gaucher cells (Macrophages) | nih.gov |
Investigation of Membrane Microdomain Organization
Role of this compound Analogs in Lipid Raft Research
This compound and similar fluorescent analogs are instrumental in studying the organization of membrane microdomains, commonly known as lipid rafts. Lipid rafts are dynamic, ordered membrane platforms enriched in sphingolipids and cholesterol, which serve as organizing centers for cell signaling. nih.govyoutube.com Lactosylceramide (LacCer), the parent molecule of the NBD-labeled probe, is a key component in the formation of specialized lipid rafts, particularly in immune cells. nih.govabo.finih.gov These LacCer-enriched domains are crucial for functions like mycobacterial phagocytosis by neutrophils. nih.gov
The use of NBD-labeled LacCer allows for the direct visualization of the behavior and distribution of this lipid within the plasma membrane. Research has shown that ceramides, and by extension their derivatives, can significantly alter the structure of lipid rafts, often inducing the coalescence of smaller rafts into larger signaling platforms. nih.gov While the NBD tag can influence the exact partitioning behavior, NBD-ceramide analogs have been observed to be recruited into both liquid-ordered (Lo, raft-like) and liquid-disordered (Ld, non-raft) phases, providing insights into the lipid dynamics within these domains. nih.gov The ability to track these fluorescent molecules helps researchers understand how specific lipids like lactosylceramide contribute to the formation, stability, and function of lipid rafts in living cells.
Impact of Cholesterol on NBD-Lipid Distribution and Fluorescence Properties within Cellular Membranes
Cholesterol is a fundamental modulator of plasma membrane structure and a critical factor in the formation and properties of lipid rafts. arxiv.org It directly influences the distribution and behavior of other lipids, including NBD-labeled probes like this compound. Studies on model membranes have revealed that cholesterol plays a crucial role in the lateral organization of lipids. nih.govabo.finih.gov
The interaction between lactosylceramide and cholesterol is particularly significant. LacCer on its own can form a stable, ordered gel phase. However, the presence of cholesterol can destabilize this gel phase, promoting the formation of a liquid-ordered (Lo) phase, which is characteristic of lipid rafts. nih.govabo.finih.gov As cholesterol concentration increases, it can alter the partitioning of fluorescent lipid analogs. For example, in ternary lipid mixtures, increasing cholesterol content makes the partitioning of the NBD-DPPE probe into the Lo phase less favorable. nih.gov This indicates that cholesterol levels fine-tune the lipid composition and physical properties of membrane domains.
Table 2: Influence of Cholesterol on Membrane Properties and NBD-Lipid Behavior
| Parameter | Effect of Increasing Cholesterol | Mechanism | Reference |
|---|---|---|---|
| Membrane Fluidity | Decreased (more rigid) | Increases lipid packing and order. | youtube.com |
| LacCer Domain State | Destabilizes gel phase, promotes liquid-ordered (Lo) phase formation. | Intercalates between LacCer molecules, disrupting homophilic interactions. | nih.govabo.finih.gov |
| NBD-Lipid Partitioning | Alters partitioning between Lo and Ld phases. | Changes the physical property differences between membrane phases. | nih.gov |
| NBD Fluorescence | Can alter emission spectrum and lifetime. | NBD fluorescence is sensitive to the polarity of the local environment, which is modified by cholesterol. | caymanchem.com |
| NBD-Sterol Orientation | NBD group orients toward the lipid/water interface. | The bulky fluorophore seeks a more polar environment, affecting the molecule's alignment in the membrane. | nih.gov |
N Dodecanoyl Nbd Lactosylceramide in Pathophysiological Research and Disease Modeling
Research in Lysosomal Storage Disorders (LSDs)
Lysosomal storage disorders are a group of over 70 inherited metabolic diseases characterized by lysosomal dysfunction, often due to deficient enzymes, which leads to the accumulation of undigested macromolecules within lysosomes researchgate.net. This storage disrupts cellular homeostasis and can cause a wide range of progressive symptoms, frequently including neurodegeneration researchgate.net. Fluorescent lipids like N-Dodecanoyl-NBD-lactosylceramide are instrumental in studying the cellular mechanisms of these disorders.
Fabry disease is a lysosomal storage disorder caused by a deficiency in the enzyme α-galactosidase A (α-GAL A). This deficiency results in the progressive accumulation of glycosphingolipids with a terminal α-galactosyl residue, most notably globotriaosylceramide (Gb3), also known as ceramide trihexoside (CTH), within the lysosomes of various cells nih.gov.
While the primary focus of this article is this compound, a crucial application in Fabry disease research involves a structurally related compound: N-Dodecanoyl-NBD-ceramide trihexoside. This molecule serves as a fluorescent substrate to directly measure the activity of α-GAL A. In this assay, the NBD-labeled Gb3 analogue is introduced to a sample of cells or purified enzyme. The cleavage of the terminal galactose by functional α-GAL A results in a change in the fluorescence signal, which can be quantified to determine the enzyme's activity level.
The use of synthetic substrates is critical for both diagnosing Fabry disease and monitoring the efficacy of treatments like enzyme replacement therapy (ERT) nih.govnih.gov. Studies have shown, however, that the biochemical behavior of synthetic substrates can differ from the natural substrate, with variations in pH optima and responses to activators and inhibitors nih.gov. Nonetheless, these fluorescent tools remain a cornerstone of Fabry disease research, enabling sensitive detection of enzyme function in a laboratory setting.
Table 1: Key Molecules in Fabry Disease Research
| Compound Name | Abbreviation | Role in Fabry Disease | Research Application |
| Globotriaosylceramide | Gb3, CTH | Primary storage lipid that accumulates due to deficient α-GAL A activity. nih.gov | Biomarker for disease diagnosis and progression. |
| α-Galactosidase A | α-GAL A | The deficient lysosomal enzyme responsible for the disease. nih.gov | Target for enzyme replacement therapy. |
| N-Dodecanoyl-NBD-ceramide trihexoside | C12-NBD-Gb3 | Fluorescent analog of the natural substrate (Gb3). caymanchem.com | Used as a substrate in assays to measure α-GAL A enzyme activity. |
In many LSDs, the primary genetic defect leads to the accumulation of a specific substrate, which in turn can cause a secondary accumulation of other lipids, including lactosylceramide (B164483) (LacCer). Immunohistochemical and biochemical studies have revealed a general trend of increased LacCer in the storage cells of several LSDs, such as Niemann-Pick disease (types A, B, and C), GM1 gangliosidosis, and mucopolysaccharidoses. nih.govresearchgate.net This accumulation occurs even when the enzymes responsible for degrading LacCer are functioning normally, suggesting that the storage of the primary substrate disrupts broader glycosphingolipid turnover and trafficking within the endosomal/lysosomal system. nih.gov
This compound is used in cell-based models of these diseases to study the dynamics of this accumulation. By incubating cultured cells (e.g., fibroblasts from patients) with the fluorescent lipid, researchers can directly observe its uptake and subsequent trafficking to the lysosome. In models of LSDs where LacCer accumulation is a feature, the NBD fluorescence would be expected to concentrate in the lysosomal compartment, co-localizing with lysosomal markers. This approach allows for the investigation of:
The rate and extent of lipid accumulation.
The specific cellular compartments affected.
The efficacy of potential therapeutic agents in clearing the stored lipid.
Interestingly, not all LSDs exhibit LacCer accumulation. For instance, studies have shown that in Fabry disease and neuronal ceroid lipofuscinoses, LacCer levels are not significantly increased above controls. nih.govresearchgate.net In Gaucher and Krabbe diseases, LacCer levels may even be lower than in control macrophages nih.gov. This highlights the complex and disease-specific nature of lipid dysregulation in LSDs.
The accumulation of lipids within lysosomes leads to distinct cellular phenotypes, including the formation of multi-lamellar bodies and alterations in organelle morphology and function nih.gov. This compound allows for the phenotypic analysis of these changes through various fluorescence-based techniques.
Using fluorescence microscopy, researchers can visualize the pattern of lipid storage. In healthy cells, the NBD-labeled lipid may show a diffuse or Golgi-associated staining pattern as it is processed and transported. In cells with lysosomal dysfunction, a bright, punctate staining pattern emerges as the fluorescent lipid becomes trapped and accumulates within swollen lysosomes. This visual analysis provides qualitative data on the severity of the storage phenotype.
Quantitative analysis can be performed using techniques like flow cytometry. Cells are incubated with this compound, and the total cellular fluorescence is measured for thousands of individual cells. This allows for a statistical determination of the increase in lipid storage in LSD model cells compared to healthy controls. Such assays are valuable for high-throughput screening of drug candidates aimed at reducing lysosomal storage. Recent advancements in multi-omic technologies further allow for the correlation of these lipid storage phenotypes with global changes in cellular proteins, revealing downstream consequences of lysosomal dysfunction, such as defects in autophagy and mitochondrial homeostasis nih.gov.
Contributions to Understanding Neurodegenerative Conditions
The study of LSDs has revealed significant overlap in the cellular pathologies observed in these rare disorders and more common neurodegenerative diseases like Alzheimer's and Parkinson's disease researchgate.net. Dysfunctional lipid metabolism, impaired autophagy, and neuroinflammation are common themes, making LSD models relevant for studying broader mechanisms of neurodegeneration.
Disrupted lipid homeostasis is a key feature of both Alzheimer's and Parkinson's disease. nih.govnih.gov In Alzheimer's disease, the metabolism of cholesterol and sphingolipids is known to be altered, which can influence the processing of amyloid precursor protein (APP) and the generation of amyloid-β (Aβ) peptides. nih.govnih.gov Similarly, studies have identified altered levels of specific lipids in Parkinson's disease patients. For example, higher plasma levels of lactosylceramide have been observed in Parkinson's patients, with the highest levels found in those also experiencing cognitive impairment. nih.gov
This compound can be applied in cellular and animal models of these diseases to probe the mechanisms behind this dysregulation. Researchers can use this fluorescent tool to:
Track the internalization and trafficking of lactosylceramide in neuronal cells expressing disease-associated proteins like Aβ or α-synuclein.
Investigate whether the pathological proteins directly interfere with the enzymes that metabolize lactosylceramide.
Visualize the co-localization of accumulated lipids with pathological protein aggregates in lipid rafts or other membrane domains.
By tracing the fate of this compound, scientists can gain a better understanding of how lipid transport pathways are altered, leading to the homeostatic imbalances seen in these neurodegenerative conditions.
There is a strong connection between the accumulation of glycosphingolipids, neuroinflammation, and the aggregation of proteins like α-synuclein, the primary component of Lewy bodies in Parkinson's disease. Lactosylceramide itself is considered a bioactive lipid that can mediate inflammatory signaling in the central nervous system. nih.gov Furthermore, certain glycosphingolipids, such as gangliosides, have been shown to accelerate the aggregation of α-synuclein nih.gov.
LSD models that exhibit both glycosphingolipid accumulation and features of neurodegeneration serve as a valuable platform to study these interactions. By introducing this compound into these models, researchers can investigate how the buildup of this lipid within lysosomes or other cellular membranes might:
Create membrane environments that promote the misfolding and aggregation of proteins like α-synuclein.
Activate inflammatory signaling pathways in microglia and astrocytes.
Exacerbate cellular stress, leading to a feedback loop that worsens both lipid storage and protein aggregation.
These studies help to unravel the complex interplay between lysosomal dysfunction, lipid metabolism, and the hallmark pathologies of neurodegenerative diseases, potentially identifying new therapeutic targets at the intersection of these pathways. researchgate.netnih.gov
Cancer Research and Cellular Signaling Disturbances
This compound serves as a valuable fluorescent tool in cancer research, enabling scientists to investigate the profound alterations in cellular signaling pathways that characterize malignant cells. The inherent fluorescence of the nitrobenzoxadiazole (NBD) group, combined with the biological relevance of the lactosylceramide moiety, allows for real-time visualization of its trafficking and localization within living cells. This provides critical insights into the dysregulation of glycosphingolipid metabolism and signaling, which are increasingly recognized as hallmarks of cancer.
The study of fluorescently-labeled sphingolipids, such as this compound, is crucial because lipids themselves are not genetically encoded, making it impossible to tag them with fluorescent proteins for direct visualization. nih.gov Early research on lipid trafficking relied on fluorescently labeled lipids, and while the fluorescent moiety can be large, these analogs have been instrumental in understanding sphingolipid transport and metabolism. nih.govmdpi.com
Lactosylceramide, the non-fluorescent counterpart of this probe, is a pivotal molecule in the biosynthesis of a large family of glycosphingolipids and is an integral component of lipid rafts. mdpi.comnih.gov These membrane microdomains act as signaling platforms, and the accumulation of lactosylceramide within them can trigger a cascade of downstream signaling events. In the context of cancer, lactosylceramide-centric signaling has been shown to induce oxidative stress by activating NADPH oxidase to generate reactive oxygen species (ROS). mdpi.comnih.gov This heightened oxidative environment can, in turn, promote inflammation, a condition known to contribute to the initiation and progression of several cancers. mdpi.comnih.gov
Furthermore, lactosylceramide can activate cytosolic phospholipase A2, leading to the production of arachidonic acid, a precursor for prostaglandins, which are also implicated in inflammatory and cancer-promoting pathways. mdpi.comnih.gov The overexpression of lactosylceramide synthase (β-1,4-GalT-V), the enzyme responsible for lactosylceramide synthesis, has been observed in human colorectal cancer, suggesting its potential as a diagnostic and therapeutic biomarker. nih.gov Inhibition of glycosphingolipid synthesis has been shown to concurrently inhibit colorectal cancer cell proliferation. nih.gov
One of the most significant applications of studying lactosylceramide dynamics is in the context of multidrug resistance (MDR), a major obstacle in cancer therapy. Research has demonstrated a correlation between increased levels of lactosylceramide and the MDR phenotype in various cancer cell lines. By employing fluorescent analogs like this compound, researchers can visualize the trafficking and accumulation of this lipid in resistant cells, shedding light on the mechanisms underlying MDR.
A key area of investigation is the interplay between lactosylceramide levels and the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump chemotherapeutic drugs out of cancer cells. Studies have shown that elevated lactosylceramide levels are associated with resistance to P-glycoprotein modulators, suggesting a complex relationship between glycosphingolipid metabolism and the efficacy of drugs designed to overcome MDR. nih.gov
The table below summarizes key findings from a study on human sarcoma cell lines, illustrating the correlation between lactosylceramide levels and multidrug resistance.
| Cell Line | Description | Lactosylceramide Level (Fold Increase vs. MESSA) | P-glycoprotein Expression | Sensitivity to PSC833 (P-glycoprotein inhibitor) |
| MESSA | Doxorubicin-sensitive parent cell line | 1 (baseline) | Low | Not applicable |
| DX5 | Doxorubicin-resistant cell line | 2.5 | High | Sensitive |
| GARF | Doxorubicin-resistant cell line (co-selected with cyclosporin (B1163) A) | 5 | High | Resistant |
Data synthesized from a study on human multidrug-resistant sarcoma cells. nih.gov
These findings highlight a direct correlation between increased lactosylceramide levels and a more aggressive, resistant cancer phenotype. The pharmacological inhibition of lactosylceramide synthesis was found to partially reverse the resistance of GARF cells to the chemotherapeutic agent daunorubicin, further cementing the role of this glycosphingolipid in MDR. nih.gov
By using this compound, researchers can further dissect the subcellular trafficking pathways that are altered in these resistant cells. For instance, they can monitor the transport of the fluorescent analog to and from the Golgi apparatus, where lactosylceramide is synthesized, and its subsequent distribution in the plasma membrane and other organelles. mdpi.com This allows for a more dynamic understanding of how cancer cells remodel their lipid metabolism to survive and evade treatment.
The insights gained from using this compound and studying lactosylceramide signaling are crucial for developing novel therapeutic strategies. Targeting the enzymes involved in lactosylceramide synthesis or promoting its degradation could represent a viable approach to overcoming multidrug resistance and inhibiting cancer cell proliferation and survival. nih.govnih.gov
Molecular Interactions and Mechanistic Insights Involving N Dodecanoyl Nbd Lactosylceramide
Lipid-Protein Interactions
The study of how lipids and proteins interact is fundamental to understanding cellular processes. NBD-labeled lipids like N-Dodecanoyl-NBD-lactosylceramide are instrumental in elucidating these complex interactions, particularly in the context of lysosomal degradation of glycosphingolipids.
The degradation of many glycosphingolipids in the lysosome requires the assistance of small, non-enzymatic glycoproteins called saposins. nih.gov These activator proteins are essential for bridging the gap between water-soluble hydrolase enzymes and their membrane-embedded lipid substrates. nih.gov There are two primary proposed mechanisms for saposin action: the "liftase" model, where the saposin binds to the membrane and alters its structure to expose the substrate, and the "solubilizer" model, where the saposin extracts the lipid from the membrane to form a soluble complex. pnas.orgbiorxiv.org
Saposin B (SapB) primarily functions via the solubilizer mechanism. pnas.orgpnas.org It extracts target lipids, such as glycosphingolipids, from the bilayer to form a stoichiometric saposin-lipid complex that can be presented to a soluble hydrolase. pnas.org Studies using NBD-labeled substrates, such as NBD-globotriaosylceramide (Gb3-NBD), a related glycosphingolipid, demonstrate this process clearly. The binding of SapB to Gb3-NBD results in a significant increase in NBD fluorescence, which is indicative of the lipid's acyl chain being encapsulated within the hydrophobic interior pocket of the SapB dimer. nih.gov This extraction and shielding of the hydrophobic acyl chains from the aqueous environment creates a substrate complex that is readily accessible to the active site of the appropriate lysosomal hydrolase, such as GM1-β-galactosidase. biorxiv.orgnih.govnih.gov Kinetic studies confirm that SapB forms these water-soluble complexes with lactosylceramide (B164483), which are then recognized as optimal substrates by GM1-β-galactosidase. nih.gov
Two key exo-β-galactosidases are involved in the lysosomal breakdown of lactosylceramide: GM1-β-galactosidase and galactosylceramidase. nih.gov The use of NBD-tagged lipids has been crucial for analyzing the kinetics of these enzymes in detergent-free systems that more closely mimic the cellular environment.
The efficiency of enzymatic hydrolysis is significantly influenced by the activator protein present. Sap-B is a more effective activator for GM1-β-galactosidase, whereas Sap-C preferentially stimulates the hydrolysis of lactosylceramide by galactosylceramidase. nih.gov The mechanism of presentation affects substrate recognition. For GM1-β-galactosidase, the enzyme is more active on the soluble lactosylceramide-Sap-B complexes than on glycolipids that remain within the liposomal membrane. nih.gov Conversely, the degradation of lactosylceramide by galactosylceramidase, stimulated by either Sap-C or Sap-B, appears to happen primarily at the surface of the liposome. nih.gov
Kinetic studies reveal specific affinities between enzymes and their substrates. For instance, β-galactosidase extracted from Lactobacillus plantarum showed a higher affinity for the synthetic substrate o-nitrophenyl-β-D-galactopyranoside (Km of 6.644 mM) compared to its natural substrate lactose (B1674315) (Km of 23.28 mM). nih.gov While specific Km values for this compound are not detailed in these studies, the use of such fluorescent analogs allows for the characterization of enzyme-substrate binding, which is a dynamic process often coupled to conformational changes in the enzyme. nih.gov
Influence of NBD Fluorophore on Lipid Environment Sensing
The 7-nitrobenz-2-oxa-1,3-diazole (NBD) group is a small, environmentally sensitive fluorophore widely used to label lipids. nih.gov Its fluorescence properties change in response to the polarity and dynamics of its immediate surroundings, making it an excellent probe for sensing the local lipid environment. rsc.orgnih.gov
When attached to a lipid acyl chain, the NBD group's fluorescence is strongly quenched in aqueous environments but increases significantly when it moves into a hydrophobic environment, such as the core of a lipid bilayer or the binding pocket of a protein like saposin. nih.gov This property is fundamental to assays measuring lipid transfer and protein binding.
The NBD fluorophore can also report on the physical state of the membrane. Studies using NBD-labeled phospholipids (B1166683) have shown that these probes preferentially partition into the more disordered, fluid-phase domains of membranes that exhibit phase separation. tandfonline.com The fluorescence emission spectrum of NBD can shift depending on its location and hydration within the membrane. rsc.orgnih.govresearchgate.net This sensitivity allows it to be used to detect the formation of different lipid phases, such as gel versus liquid-crystalline states. nih.gov For example, the formation of NBD aggregates in gel-phase membranes can lead to new emission peaks, providing a clear spectroscopic signal of the membrane's physical state. nih.gov However, it is important to note that the presence of the NBD probe itself can slightly perturb the membrane structure, for instance, by lowering the gel-to-fluid phase transition temperature. tandfonline.com
Future Directions and Emerging Research Perspectives
Development of Next-Generation NBD-Labeled Glycosphingolipid Probes with Enhanced Properties
While N-Dodecanoyl-NBD-lactosylceramide and other NBD-labeled lipids have been invaluable, they possess certain limitations. The NBD (nitrobenzoxadiazole) fluorophore itself can influence the behavior of the lipid to which it is attached. Its size and polarity can perturb membrane properties and may not perfectly mimic the behavior of endogenous lipids. ccmb.res.innih.gov Specifically, the bulky NBD group can disrupt lipid packing in ordered membrane domains, leading to its preferential exclusion from these regions. nih.gov Furthermore, NBD-labeled lipids are less hydrophobic than their natural counterparts, which can affect their transport and trafficking within the cell. nih.govresearchgate.net
To address these challenges, the development of next-generation fluorescent probes is a key area of future research. Efforts are focused on creating probes with enhanced properties, such as:
Smaller, less disruptive fluorophores: The goal is to synthesize probes with fluorescent tags that have minimal impact on the lipid's structure and function, allowing for a more accurate representation of the natural lipid's behavior.
Improved photostability and brightness: Probes with greater resistance to photobleaching and higher quantum yields will enable longer-term imaging experiments and the detection of low-abundance lipid species.
Environment-sensitive (solvatochromic) dyes: Probes that change their fluorescence properties in response to the local environment (e.g., membrane polarity, hydration) can provide additional information about the lipid's surroundings. nih.govnih.gov
Probes for specific metabolic pathways: Recently, glycosphingolipid probes have been developed by attaching hydrophilic dyes to the terminal glycans, which have been shown to mimic the parental molecules' partitioning into raft-like domains. nih.gov
These advancements will allow for more precise and reliable tracking of glycosphingolipid dynamics in living cells.
Integration of this compound Studies with Systems Biology and Multi-Omics Approaches
The study of this compound and other lipid probes is moving beyond descriptive observations of intracellular trafficking to a more integrated, systems-level understanding. By combining fluorescence microscopy with other powerful techniques, researchers can build a more comprehensive picture of how glycosphingolipid metabolism is interconnected with other cellular processes.
Future research will increasingly involve:
Lipidomics: Mass spectrometry-based lipidomics can provide a quantitative snapshot of the entire lipid composition of a cell or organelle. Correlating changes in the localization of this compound with global changes in the lipidome will reveal how the trafficking of this specific lipid is influenced by, and in turn influences, the broader lipid landscape.
Genomics and Proteomics: By combining live-cell imaging of this compound with genomic or proteomic analyses, researchers can identify the genes and proteins that regulate its transport and metabolism. For instance, high-throughput screening using RNA interference (RNAi) or CRISPR-Cas9 technology can identify the genetic players involved in the observed trafficking pathways.
Computational Modeling: Integrating experimental data from microscopy and multi-omics approaches into computational models will allow for the simulation of complex lipid trafficking networks. These models can generate new hypotheses and predict how the system will respond to perturbations.
This multi-omics approach will be crucial for understanding how aberrant glycosphingolipid metabolism contributes to diseases such as lysosomal storage disorders and cancer.
Advanced Mechanistic Elucidation of Organelle Communication and Lipid Exchange Processes Using NBD-Probes
This compound has been instrumental in visualizing the transport of lactosylceramide (B164483) through the endocytic pathway and its delivery to the Golgi apparatus. nih.govresearchgate.net Studies have shown that lactosylceramide is synthesized in the lumen of the Golgi apparatus. nih.govnih.govresearchgate.net The internalized NBD-labeled glucosylceramide and sphingomyelin (B164518) are transported to the Golgi complex via vesicles from early/recycling endosomes in an energy-dependent manner. nih.gov
However, the precise molecular mechanisms governing these transport steps and the communication between different organelles remain to be fully elucidated. Future research using this compound and its next-generation counterparts will focus on:
High-resolution, real-time imaging: Advanced microscopy techniques, such as super-resolution microscopy (e.g., STED, PALM, STORM) and single-molecule tracking, will enable the visualization of individual lipid molecules as they move between organelles. nih.gov This will provide unprecedented detail about the dynamics of lipid exchange at membrane contact sites and during vesicular transport.
Reconstitution of transport processes in vitro: Using purified organelles and recombinant proteins, researchers can reconstitute specific lipid transport steps in a controlled environment. This will allow for the identification of the minimal machinery required for processes such as the transfer of lactosylceramide from endosomes to the Golgi.
Probing the role of lactosylceramide in specific cellular events: Lactosylceramide has been implicated in the regulation of β1-integrin clustering and endocytosis. nih.gov Advanced studies will aim to dissect the precise role of lactosylceramide in these and other signaling pathways, and how its spatial and temporal organization within the plasma membrane and intracellular compartments influences these functions.
By combining these advanced approaches, researchers will be able to build a more detailed and dynamic model of how this compound and other glycosphingolipids are trafficked and how they contribute to the complex interplay between cellular organelles.
Q & A
Q. What are the standard protocols for synthesizing and characterizing N-Dodecanoyl-NBD-lactosylceramide?
this compound is synthesized semisynthetically from bovine-derived precursors, with a dodecanoyl (C12:0) fatty acid chain and a nitrobenzoxadiazole (NBD) fluorophore conjugated to the lactosylceramide backbone . Key characterization steps include:
- Thin-Layer Chromatography (TLC): Verify purity (>98% by TLC) and confirm lipid migration patterns under solvent systems like chloroform/methanol/water (e.g., 65:25:4) .
- Mass Spectrometry (MS): Confirm molecular identity (C48H81N5O16, MW 984 Da) and structural integrity via high-resolution MS .
- Solubility Testing: Dissolve in chloroform/methanol (2:1) or DMSO for experimental use, ensuring no aggregation via absorbance spectroscopy (λabs 460 nm) .
Q. How is this compound used to track lipid trafficking in live-cell imaging?
The NBD fluorophore enables real-time visualization of lipid dynamics:
- Fluorescence Quenching Control: Use dithionite to quench extracellular NBD signals, isolating intracellular fluorescence for accurate trafficking analysis .
- Microscopy Setup: Optimize excitation/emission at 460/535 nm with low photobleaching settings (e.g., 5% laser power, rapid acquisition) .
- Colocalization Studies: Combine with organelle-specific dyes (e.g., LysoTracker for lysosomes) to map subcellular localization .
Advanced Research Questions
Q. How can researchers resolve discrepancies in fluorescence intensity data when using this compound?
Data inconsistencies may arise from environmental quenching or lipid aggregation:
- Environmental Sensitivity: NBD fluorescence is pH- and polarity-dependent. Calibrate measurements using buffer systems mimicking physiological conditions (e.g., pH 7.4, 37°C) .
- Aggregation Mitigation: Test lipid solubility via dynamic light scattering (DLS) and use detergents (e.g., 0.1% BSA) to maintain monomeric dispersion .
- Control Experiments: Compare with non-fluorescent analogs (e.g., unlabeled lactosylceramide) to isolate NBD-specific artifacts .
Q. What experimental designs are optimal for studying the role of this compound in lysosomal storage disorders (LSDs)?
LSD models (e.g., Gaucher, Fabry disease) require precise lipid trafficking assays:
- Disease-Specific Cell Lines: Use patient-derived fibroblasts or CRISPR-edited cells with lysosomal enzyme deficiencies (e.g., β-galactosidase knockout) to mimic lipid accumulation .
- Pulse-Chase Experiments: Pulse cells with NBD-labeled lipid, then track clearance kinetics via fluorescence microscopy or flow cytometry .
- Biochemical Validation: Correlate fluorescence data with LC-MS/MS quantification of endogenous lactosylceramide levels .
Q. How does the acyl chain length (C12:0) of this compound influence its membrane incorporation and metabolic stability?
The dodecanoyl chain balances solubility and metabolic resistance:
- Membrane Integration: Shorter chains (e.g., C6:0 in N-Hexanoyl analogs) exhibit faster flip-flop rates, while C12:0 enhances stable bilayer incorporation .
- Metabolic Stability: The C12:0 chain resists rapid hydrolysis by lysosomal lipases, enabling longer tracking windows compared to shorter-chain analogs .
- Comparative Studies: Use NBD-labeled variants with varying acyl chains (C6:0, C12:0, C16:0) to assess chain-length-dependent trafficking in parallel experiments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
